molecular formula C14H17N3 B1422692 5-(2-Methylpiperazin-1-yl)isoquinoline CAS No. 1492782-26-9

5-(2-Methylpiperazin-1-yl)isoquinoline

Cat. No.: B1422692
CAS No.: 1492782-26-9
M. Wt: 227.3 g/mol
InChI Key: BDNZUHNXMWLNHX-UHFFFAOYSA-N
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Description

. These compounds are characterized by an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpiperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline with 2-methylpiperazine under specific conditions. One common method is the nucleophilic substitution reaction, where isoquinoline is treated with 2-methylpiperazine in the presence of a suitable catalyst, such as palladium or platinum, and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylpiperazin-1-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2-Methylpiperazin-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(2-Methylpiperazin-1-yl)isoquinoline is similar to other isoquinoline derivatives, such as 5-(4-Methylpiperazin-1-yl)pyridin-2-amine and (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. it is unique in its specific structural features and potential applications. The presence of the 2-methylpiperazine moiety distinguishes it from other compounds in the isoquinoline family.

Properties

IUPAC Name

5-(2-methylpiperazin-1-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNZUHNXMWLNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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